molecular formula C10H12ClNO2 B1441094 Methyl indoline-6-carboxylate hydrochloride CAS No. 1187928-05-7

Methyl indoline-6-carboxylate hydrochloride

Cat. No.: B1441094
CAS No.: 1187928-05-7
M. Wt: 213.66 g/mol
InChI Key: YRVKTOXGFFZLCT-UHFFFAOYSA-N
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Description

Methyl indoline-6-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl indoline-6-carboxylate hydrochloride typically involves the following steps:

    Formation of Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives. For example, indole can be reduced using catalytic hydrogenation or other reducing agents to form indoline.

    Carboxylation: The indoline ring is then carboxylated at the 6-position. This can be achieved through various carboxylation reactions, such as the use of carbon dioxide in the presence of a base.

    Esterification: The carboxylic acid group at the 6-position is esterified using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl indoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: The compound can be reduced to form different indoline derivatives.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-6-carboxylate derivatives, while reduction can produce various indoline derivatives.

Scientific Research Applications

Methyl indoline-6-carboxylate hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activities of indole derivatives and their potential as drug candidates.

    Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl indoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The indoline ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole-6-carboxylate: Similar in structure but lacks the methyl ester group.

    Indoline-6-carboxylate: Similar but without the methyl ester group.

    Methyl indole-6-carboxylate: Similar but with an indole ring instead of an indoline ring.

Uniqueness

Methyl indoline-6-carboxylate hydrochloride is unique due to its specific combination of the indoline ring, carboxylate group, and methyl ester. This combination provides distinct chemical properties and potential biological activities, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8;/h2-3,6,11H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVKTOXGFFZLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCN2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-05-7
Record name methyl 2,3-dihydro-1H-indole-6-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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